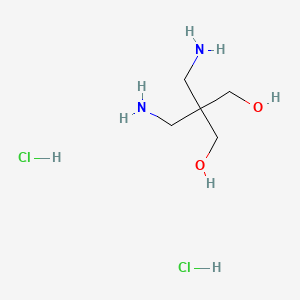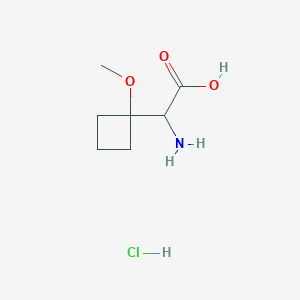
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride
Overview
Description
“2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride” is a chemical compound with the CAS number 1803571-98-3 . It has a molecular weight of 195.64 g/mol and a molecular formula of C7H14ClNO3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and other characteristics. Unfortunately, specific physical and chemical properties for “2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride” are not provided in the search results .Scientific Research Applications
Synthesis and Functionalization
- The synthesis of trans-2-(2′-aminocyclohexyloxy)acetic acid from trans-2-(2′-azidocyclohexyloxy)acetic acid involves acylation at the amino group to produce various compounds. This process demonstrates the chemical versatility and potential applications of related amino acid derivatives in organic synthesis (Kikelj et al., 1991).
Drug Development and Analysis
- New proteinogenic amino acids conjugates of diclofenac were synthesized, highlighting the role of similar amino acid derivatives in drug development and analysis (Shalaby et al., 1998).
Biochemical Research
- The study of 2-amino-2-deoxy-dl-glyceraldehyde identified an N-acetyl derivative among the degradation products of the ovalbumin glycopeptide. This research underscores the significance of similar amino acid derivatives in understanding biochemical processes (David & Veyrières, 1969).
Antimicrobial Activity
- The antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, closely related to 2-amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride, demonstrates its potential in developing new antimicrobial agents (Noolvi et al., 2016).
Biomedical Research
- The synthesis of unusual cyclobutanol containing dipeptides, like 1-hydroxy-2-aminocyclobutane-1-acetic acid, reveals the compound's potential in biomedical research, especially regarding antibacterial activity (Baldwin et al., 1986).
Coordination Chemistry
- The synthesis of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid explores the compound's applications in coordination chemistry and materials science (Baul et al., 2002).
Amino Acid Chemistry
- The preparation of L-2-amino-5-arylpentanoic acids, similar to the subject compound, contributes to the field of amino acid chemistry, particularly in understanding the structure and function of constituent amino acids in toxins (Shimohigashi et al., 1976).
Safety And Hazards
properties
IUPAC Name |
2-amino-2-(1-methoxycyclobutyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(3-2-4-7)5(8)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQYMPAEBXFVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




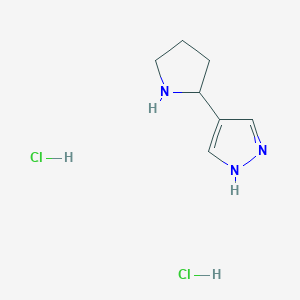
![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1382527.png)


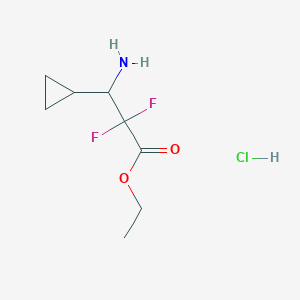
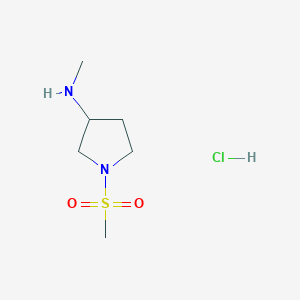
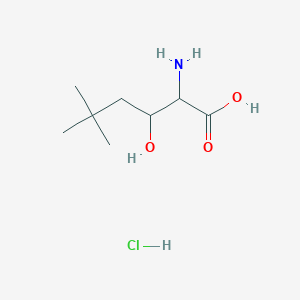

![[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1382541.png)

![[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1382544.png)

